tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a hydroxymethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and protecting groups.
Protection of Functional Groups: Functional groups like hydroxyl and amino groups are protected using tert-butyl and benzyloxy groups to prevent unwanted reactions during the synthesis.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through reactions such as hydroxymethylation or reduction of aldehydes.
Final Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methoxy-pyrrolidine-1-carboxylate
- tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
Uniqueness
tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H25NO4 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-2-(hydroxymethyl)-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-15(9-14(18)11-19)21-12-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m1/s1 |
InChI Key |
HPMDGCWVWAKGEX-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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